1,3-Dicyclohexylimidazolium Tetrafluoroborate
Overview
Description
1,3-Dicyclohexylimidazolium Tetrafluoroborate is used as an organocatalyst in the catalytic boron conjugate additions to cyclic and acyclic unsaturated carbonyls .
Synthesis Analysis
The synthesis of 1,3-Dicyclohexylimidazolium Tetrafluoroborate involves the reduction of a diimine into a diamine with sodium borohydride in THF, followed by an acidic work-up with aqueous hydrochloric acid .Molecular Structure Analysis
The molecular formula of 1,3-Dicyclohexylimidazolium Tetrafluoroborate is C15H25BF4N2 . The compound has a molecular weight of 320.18 .Chemical Reactions Analysis
1,3-Dicyclohexylimidazolium Tetrafluoroborate is used as an organocatalyst in the catalytic boron conjugate additions to cyclic and acyclic unsaturated carbonyls .Physical And Chemical Properties Analysis
1,3-Dicyclohexylimidazolium Tetrafluoroborate is a white to pale cream solid . It has a melting point of 171-175 °C . The elemental analysis shows that the carbon content is between 54.02 - 58.52% .Scientific Research Applications
Microemulsions and Phase Behavior
Ionic liquids, including 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), have been used to prepare microemulsions with nano-sized polar domains. These systems have been characterized by phase behavior, conductivity measurements, and dynamic light scattering, indicating their potential in creating novel nanostructured materials (Gao et al., 2004).
Properties of Binary Mixtures
Research on binary mixtures of tetrafluoroborate and dicyanamide salts of 1-N-ethyl-3-N-methylimidazolium has shown ideal mixing behavior in terms of viscosity and molar volume. These findings suggest the smooth structural change in mixtures, impacting the development of advanced materials and solvents (Stoppa, Buchner, & Hefter, 2010).
Solar Energy Applications
The ionic liquid 1-ethyl-3-methylimidazolium tetracyanoborate was utilized in a thiolate/disulfide ionic liquid electrolyte for dye-sensitized solar cells (DSCs), showing better performance than traditional electrolytes, indicating the potential for greener and more efficient solar cells (Tian et al., 2011).
Fuel Cell Electrolytes
Non-Bronsted acid-base room temperature ionic liquids like 1-n-butyl-3-methylimidazolium tetrafluoroborate (BMI.BF4) have been identified as outstanding electrolytes for fuel cells, achieving high cell efficiency. This highlights their potential in creating more sustainable and efficient fuel cell technologies (Souza et al., 2003).
Green Chemistry and Catalysis
Ionic liquids have been used as green, recyclable media for various organic reactions and catalytic processes, enhancing reaction rates and yields while reducing environmental impact. For example, ionic liquids facilitate nucleophilic substitution reactions and can be employed in two-phase catalytic hydrogenation reactions, offering a sustainable alternative to traditional solvents (Liu, Chen, & Zheng, 2003) (Suarez et al., 1996).
Safety And Hazards
properties
IUPAC Name |
1,3-dicyclohexylimidazol-1-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N2.BF4/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;2-1(3,4)5/h11-15H,1-10H2;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHXJIHJFMBBQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CCC(CC1)N2C=C[N+](=C2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584798 | |
Record name | 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate | |
CAS RN |
286014-38-8 | |
Record name | 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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